Cas no 892291-35-9 (4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-)

4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-, is a synthetic organic compound characterized by its 6-methoxy and 3-(3-methoxybenzoyl) substituents. This compound offers enhanced stability and versatility, making it suitable for various applications in organic synthesis, particularly in the synthesis of biologically active molecules. Its unique structural features contribute to its high reactivity, which is advantageous for efficient synthesis pathways.
4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- structure
892291-35-9 structure
Product name:4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-
CAS No:892291-35-9
MF:C18H15NO4
Molecular Weight:309.316004991531
MDL:MFCD14726120
CID:5226569

4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-
    • MDL: MFCD14726120
    • インチ: 1S/C18H15NO4/c1-22-12-5-3-4-11(8-12)17(20)15-10-19-16-7-6-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)
    • InChIKey: QYWSRZCHEKASQS-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(OC)C=C2)C(=O)C(C(=O)C2=CC=CC(OC)=C2)=C1

4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1189257-1g
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one
892291-35-9 95%
1g
$1485 2024-07-19
eNovation Chemicals LLC
Y1189257-1g
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one
892291-35-9 95%
1g
$1485 2025-02-25
eNovation Chemicals LLC
Y1189257-1g
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one
892291-35-9 95%
1g
$1485 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529296-1g
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one
892291-35-9 98%
1g
¥12636.00 2024-04-26

4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- 関連文献

4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-に関する追加情報

Introduction to 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 892291-35-9, identified as 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of methoxy and benzoyl functional groups in its molecular framework suggests a rich chemical diversity, which can be exploited for various biological interactions.

4(1H)-Quinolinone is a derivative of the broader quinolinone class, known for its broad spectrum of biological activities. The methoxy group at the 6-position and the 3-(3-methoxybenzoyl) substituent at the 3-position contribute to the compound's complexity and reactivity. These modifications enhance its pharmacophoric properties, making it a valuable scaffold for designing novel bioactive molecules. The benzoyl group, in particular, introduces a hydrophobic moiety that can interact favorably with biological targets such as enzymes and receptors.

Recent advancements in chemical biology have highlighted the importance of quinolinone derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif of 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl) aligns well with these trends, offering a versatile platform for further derivatization and optimization.

In the context of modern drug development, the synthesis and characterization of this compound have been facilitated by cutting-edge techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods allow researchers to elucidate the molecular structure and purity of 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl) with high precision. Additionally, computational modeling has been employed to predict its interactions with biological targets, providing insights into potential mechanisms of action.

The significance of this compound extends beyond its structural characteristics. It serves as a building block for more complex molecules designed to modulate specific biological pathways. For instance, modifications at the 6-position can influence solubility and metabolic stability, while changes at the 3-position can alter binding affinity to target proteins. Such fine-tuning is crucial for developing drugs with enhanced efficacy and reduced side effects.

Current research in this area has focused on exploring the pharmacological properties of 4(1H)-Quinolinone derivatives. Studies have demonstrated that these compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, their ability to modulate receptor activity has been investigated in models of neurological disorders. These findings underscore the therapeutic potential of this class of molecules.

The synthesis of 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl) involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted benzaldehyde derivatives and ketones or acyl chlorides. The introduction of methoxy groups can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Each step must be rigorously controlled to avoid unwanted byproducts that could compromise the compound's integrity.

Quality control is paramount when dealing with such sensitive compounds. Analytical techniques like HPLC-UV/Vis detection are employed to assess purity, while NMR spectroscopy confirms structural integrity. Impurity profiling is also conducted to identify any potential contaminants that could affect downstream applications. These stringent measures ensure that researchers working with 4(1H)-Quinolinone derivatives receive materials of consistent quality.

The versatility of 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl) lies in its ability to serve as a precursor for numerous bioactive molecules. By strategically modifying its functional groups, researchers can generate libraries of compounds with tailored properties for specific therapeutic applications. This approach aligns with the growing trend toward structure-based drug design, where computational tools are used to predict how modifications will affect biological activity.

In conclusion,4(1H)-Quinolinone derivatives, including 892291-35-9, represent a promising area of research in chemical biology. Their unique structural features and potential applications make them valuable tools for developing new drugs targeting various diseases. As synthetic methodologies continue to advance and our understanding of biological pathways deepens,this class of compounds will undoubtedly play an increasingly important role in future therapeutics.

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